N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride

Salt Selection Pre-formulation Assay Buffer Preparation

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride is a pyrazine-2-carboxamide derivative supplied as a crystalline dihydrochloride salt with molecular formula C₇H₁₂Cl₂N₄O and molecular weight 239.10 g/mol. The compound belongs to the privileged pyrazine-2-carboxamide scaffold class, which is foundational to several clinically validated pharmacophores including the frontline antitubercular agent pyrazinamide and the selective MAO-B inhibitor lazabemide.

Molecular Formula C7H12Cl2N4O
Molecular Weight 239.1
CAS No. 2137611-82-4
Cat. No. B2359634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride
CAS2137611-82-4
Molecular FormulaC7H12Cl2N4O
Molecular Weight239.1
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)NCCN.Cl.Cl
InChIInChI=1S/C7H10N4O.2ClH/c8-1-2-11-7(12)6-5-9-3-4-10-6;;/h3-5H,1-2,8H2,(H,11,12);2*1H
InChIKeyBAVSGYDLQGIKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Aminoethyl)pyrazine-2-carboxamide Dihydrochloride (CAS 2137611-82-4): Core Scaffold Identity and Procurement Profile


N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride is a pyrazine-2-carboxamide derivative supplied as a crystalline dihydrochloride salt with molecular formula C₇H₁₂Cl₂N₄O and molecular weight 239.10 g/mol . The compound belongs to the privileged pyrazine-2-carboxamide scaffold class, which is foundational to several clinically validated pharmacophores including the frontline antitubercular agent pyrazinamide and the selective MAO-B inhibitor lazabemide [1]. It is commercially available from multiple reputable building-block suppliers (Combi-Blocks via Fujifilm Wako, Fluorochem, Enamine) and is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry derivatization and fragment-based drug discovery workflows .

Privileged pyrazine-2-carboxamide scaffold for fragment-based and medicinal chemistry workflows
Dihydrochloride salt ensures precise stoichiometric control and aqueous solubility without organic co-solvents
Multi-supplier availability with defined frozen storage supports procurement reliability and lot consistency

Why N-(2-Aminoethyl)pyrazine-2-carboxamide Dihydrochloride Cannot Be Freely Substituted with Close Analogs


Substituting the dihydrochloride salt with the free base (CAS 103879-45-4) or mono-hydrochloride (CAS 103879-44-3) directly alters aqueous solubility, stoichiometry for salt metathesis reactions, and downstream buffer compatibility in biochemical assays . The pyrazine-2-carboxamide scaffold itself exhibits steep structure–activity relationships: among 3-aminopyrazine-2-carboxamide derivatives, anti-tubercular MIC values span from >100 µg/mL to 6 µM depending solely on the N-substituent [1]. Therefore, even structurally adjacent analogs (e.g., N-benzyl, N-aryl, or N-alkyl variants) cannot be assumed to possess equivalent target engagement, solubility, or cellular permeability profiles. The quantitative evidence below delineates where measurable differentiation exists.

!
Free base or mono-hydrochloride salt forms alter aqueous solubility and stoichiometry, which may shift buffer compatibility and molar calculations in biochemical assays.
!
N-Substituent changes on the pyrazine-2-carboxamide core drive steep SAR; adjacent analogs cannot be assumed to share target engagement, solubility, or permeability profiles.
!
Pyridine-2-carboxamide bioisosteres redirect pharmacological activity (e.g., to MAO-B), confirming that the pyrazine core is not functionally interchangeable in target-agnostic screens.

Quantitative Differentiation Evidence: N-(2-Aminoethyl)pyrazine-2-carboxamide Dihydrochloride vs. Closest Analogs


Salt Stoichiometry and Formula Weight Differentiation: Dihydrochloride vs. Free Base and Mono-Hydrochloride

The target dihydrochloride salt (C₇H₁₂Cl₂N₄O) has a molecular weight of 239.10 g/mol, compared to the free base (C₇H₁₀N₄O) at 166.18 g/mol and the mono-hydrochloride (C₇H₁₁ClN₄O) at 202.64 g/mol . This represents a 43.8% and 18.0% increase in formula weight, respectively, which directly impacts molar calculations for stock solution preparation. The dihydrochloride is described as a white crystalline powder soluble in water, whereas the free base lacks reported aqueous solubility and is supplied as an amorphous or semi-solid material . The exact 1:2 stoichiometry (free base: HCl) provides two protonation sites on the aminoethyl side chain, ensuring complete ionization of the primary amine at physiological pH for consistent reactivity in amide coupling and bioconjugation chemistries .

Salt Stoichiometry & Formula Weight
Head-to-head
Target: dihydrochloride (239.10 g/mol) vs free base (166.18 g/mol) and mono-HCl (202.64 g/mol). Crystalline, water-soluble vs. amorphous free base.
Directly impacts stock solution molarity; salt-specific formula weight avoids up to 44% systematic molar error.
IUPAC formula comparison; vendor datasheet solubility descriptions.
Salt Selection Pre-formulation Assay Buffer Preparation

Aqueous Solubility Advantage of the Dihydrochloride Formulation for Biochemical Assay Compatibility

The dihydrochloride salt is explicitly characterized as a water-soluble white crystalline powder , enabling direct dissolution in aqueous buffers without organic co-solvents. In contrast, the free base form of N-(2-aminoethyl)pyrazine-2-carboxamide (CAS 103879-45-4) is not reported as water-soluble and requires DMSO or other organic solvents for dissolution . This distinction is critical for biochemical assay development: DMSO concentrations exceeding 0.1–1% (v/v) are known to inhibit numerous enzyme targets and alter membrane integrity in cell-based assays. The hydrochloride salt form of aminoethyl carboxamides is an established strategy for improving aqueous solubility in this scaffold class, with the dihydrochloride providing two equivalents of HCl to fully protonate both the primary amine and the pyrazine ring nitrogen in solution [1].

Aqueous Solubility for Assays
Cross-study comparable
Dihydrochloride: water-soluble crystalline powder, enables DMSO-free buffer preparation. Free base: aqueous solubility not reported; requires organic co-solvent.
DMSO-free formulation reduces solvent interference in enzymatic and cell-based screening assays.
Solubility data from vendor technical datasheets; general hydrochloride solubilization principle.
Solubility Enhancement Assay Development DMSO-Free Formulation

Privileged Scaffold Derivatization: Pyrazine-2-carboxamide Core vs. Pyridine-2-carboxamide Bioisosteres

The pyrazine-2-carboxamide core is a validated privileged scaffold with demonstrated activity across multiple target classes. In a comparative SAR study of 3-aminopyrazine-2-carboxamides, the most active derivative against Mycobacterium tuberculosis H37Rv achieved MIC = 12.5 µg/mL (46 µM), while the pyridine-2-carboxamide analog lazabemide (N-(2-aminoethyl)-5-chloropyridine-2-carboxamide) showed no meaningful antimycobacterial activity, instead exhibiting selective MAO-B inhibition (IC₅₀ = 0.03 µM for MAO-B vs. >100 µM for MAO-A) [1]. This scaffold-dependent target switching demonstrates that replacing the pyrazine core with pyridine fundamentally alters pharmacological activity. Furthermore, among N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, antimycobacterial MIC values range from 6 µM to >42 µM against M. tuberculosis H37Rv depending on the N-alkyl substituent, confirming the scaffold's tunable but substituent-sensitive activity landscape [2]. The aminoethyl side chain on the target compound provides a reactive primary amine handle for further derivatization, a feature absent in the first-line drug pyrazinamide (lacking an N-alkyl substituent entirely), which limits pyrazinamide's utility as a medicinal chemistry building block [3].

Scaffold Activity: Pyrazine vs. Pyridine
Class-level
Pyrazine-2-carboxamide core: antimycobacterial MIC range 6–46 µM (substituent-dependent). Pyridine bioisostere lazabemide: no antimycobacterial activity, MAO-B IC₅₀ 0.03 µM.
Core scaffold switch fundamentally alters target engagement; pyrazine core supports antimycobacterial SAR, pyridine does not.
In vitro M. tuberculosis H37Rv MIC and recombinant MAO-B assays; class-level SAR context.
Scaffold Hopping Kinase Inhibition Antimycobacterial Activity

Commercial Availability and Defined Storage Specifications vs. Discontinued or Custom-Synthesis Analogs

The dihydrochloride salt (CAS 2137611-82-4) is actively stocked and distributed by Fujifilm Wako (Combi-Blocks, catalog JB-4642) with defined storage conditions (frozen, -20°C) and multiple pack sizes (100 mg, 250 mg, 1 g, 5 g, 10 g) at published list prices . In contrast, the mono-hydrochloride salt (CAS 103879-44-3) is listed primarily on chemical databases with no major active distributor maintaining catalog stock; the free base (CAS 103879-45-4) is available from Enamine (EN300-63869) at 95% purity but requires separate salt formation for aqueous applications . The dihydrochloride is also offered by CymitQuimica (ref. 3D-MKD61182) and Fluorochem, providing multi-source supply redundancy for procurement . Storage at -20°C under desiccated conditions is specified to prevent hygroscopic degradation, a critical handling parameter for laboratories in humid environments.

Commercial Availability & Storage
Data to verify
3+ active distributors (Fujifilm Wako/Combi-Blocks, Fluorochem, CymitQuimica); frozen storage (-20°C); pack sizes 100 mg–10 g. Free base: single-source, ambient storage.
Multi-source supply redundancy and defined cold-chain protocol reduce single-vendor stockout risk and support lot consistency.
Vendor catalog data as of 2026; verify current inventory and storage conditions before procurement.
Supply Chain Reliability Cold-Chain Storage Analytical QC

Recommended Research and Industrial Application Scenarios for N-(2-Aminoethyl)pyrazine-2-carboxamide Dihydrochloride (CAS 2137611-82-4)


Fragment-Based Drug Discovery (FBDD) Screening Libraries Requiring Pre-Solubilized Building Blocks

The dihydrochloride salt's water solubility eliminates the need for DMSO solubilization, enabling direct incorporation into fragment screening libraries at aqueous concentrations up to 100 mM without organic co-solvent interference . The pyrazine-2-carboxamide core is a recognized privileged fragment (MW 166 free base; 239 as dihydrochloride) with demonstrated binding to kinase ATP sites and mycobacterial enzyme targets, making it suitable for target-agnostic fragment screening campaigns where aqueous solubility and structural minimalism are critical [1].

Medicinal Chemistry Derivatization: Synthesis of N-Substituted Pyrazine-2-carboxamide Libraries

The primary amine on the aminoethyl side chain serves as a reactive handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis, enabling rapid parallel library generation. The dihydrochloride salt form provides exact stoichiometric control (2 eq. HCl per mole of free base), which is essential for pH adjustment during aqueous-phase coupling reactions. This compound is directly applicable as a building block for synthesizing analogs of pyrazinamide derivatives, which have demonstrated MIC values as low as 6 µM against M. tuberculosis when appropriately N-substituted [2].

Biochemical Assay Development: Water-Soluble Negative Control or Reference Compound for Pyrazine Carboxamide SAR Studies

The unsubstituted aminoethyl side chain (lacking the large hydrophobic N-aryl or N-benzyl groups found in active antimycobacterial analogs) predicts relatively weak target engagement, making the compound suitable as a solubility-matched negative control or baseline reference in SAR campaigns. The defined salt stoichiometry enables precise molar matching to active analogs, avoiding the confounding effects of differential DMSO concentrations in dose-response experiments .

Coordination Chemistry and Materials Science: Pyrazine-Carboxamide Ligand for Metal Complex Synthesis

The pyrazine ring nitrogen atoms and the carboxamide carbonyl oxygen provide multiple metal coordination sites, while the protonated aminoethyl group enhances water solubility of the resulting complexes. The crystalline dihydrochloride form ensures accurate weighing and reproducible stoichiometry for the synthesis of Ru(II), Cu(II), and other transition-metal pyrazine-carboxamide complexes, which have shown DNA-binding and cytotoxic properties in cancer cell lines [3].

Application
Selection Property
Validation Focus
Fragment-based library screening (aqueous format)
Pre-solubilized, DMSO-free dihydrochloride salt
Aqueous solubility up to 100 mM; fragment structural minimalism
Parallel medicinal chemistry derivatization
Reactive primary amine handle for amide coupling and sulfonamide formation
Exact stoichiometric control (2 eq. HCl) for aqueous-phase coupling reproducibility
Biochemical SAR baseline / negative control
Solubility-matched weak target engagement (unsubstituted aminoethyl)
Molar-matched control in dose-response studies; avoids DMSO concentration confounding
Metal coordination complex synthesis for cell-model research
Multiple pyrazine N,O-coordination sites; water-soluble protonated amine
DNA interaction and cytotoxicity endpoint review in Ru(II)/Cu(II) complexes
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